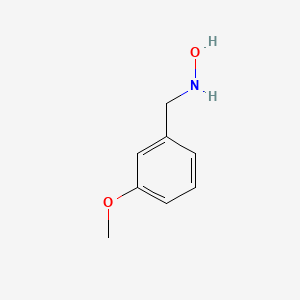

n-(3-Methoxybenzyl)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-5,9-10H,6H2,1H3 |

InChI Key |

WWJYROPQLGRRFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CNO |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Derivatization Strategies for N 3 Methoxybenzyl Hydroxylamine and Analogues

Convergent Synthetic Pathways to N-(3-Methoxybenzyl)hydroxylamine

The catalytic reduction of aromatic nitro compounds represents a fundamental route to aryl amines and can be controlled to yield phenylhydroxylamine derivatives as the primary product. mdpi.com This transformation is a multi-step process, proceeding through nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de Achieving high selectivity for the hydroxylamine product over the fully reduced amine is the principal challenge. mdpi.com

The reaction involves the reduction of a nitro group using a suitable catalyst and a hydrogen source. Various catalytic systems have been developed to enhance the selectivity towards the hydroxylamine.

Key Factors Influencing Selectivity:

Catalyst: Platinum-based catalysts have been traditionally used, often in the presence of strong acids, to achieve the reduction of oximes to hydroxylamines. nih.gov For nitro reductions, catalysts like iron oxides (Fe₂O₃) supported on nitrogen-doped graphene have been employed for the hydrogenation of nitro compounds. thieme-connect.de The choice of catalyst is crucial for preventing the over-reduction to the corresponding aniline.

Reductant/Hydrogen Source: Molecular hydrogen (H₂) is a common reductant, though it often requires a catalyst to become active. mdpi.com Other hydrogen sources, such as hydrazine (B178648) hydrate (B1144303) and its derivatives, can also be used in transfer hydrogenation reactions. thieme-connect.de

Reaction Conditions: Parameters such as solvent, temperature, pressure, and the presence of additives can be fine-tuned to favor the formation of the hydroxylamine intermediate. For instance, the reduction of nitroarenes can be stopped at the hydroxylamine stage under carefully controlled conditions before further reduction to the amine occurs. nih.gov

A general scheme for this reduction is as follows: Ar-NO₂ → [Ar-NO] → Ar-NHOH → Ar-NH₂

To synthesize this compound, the starting material would be 1-(chloromethyl)-3-methoxybenzene reacted to form a nitro derivative, which is then selectively reduced. The process must be carefully monitored to isolate the this compound before it is further reduced to 3-methoxybenzylamine.

The formation of the C-N bond in this compound can be achieved via a nucleophilic substitution reaction. In this approach, hydroxylamine or a protected equivalent acts as the nitrogen nucleophile, displacing a leaving group from a 3-methoxybenzyl electrophile. A common substrate is 3-methoxybenzyl halide (e.g., bromide or chloride).

The direct use of hydroxylamine (NH₂OH) as a nucleophile presents challenges. Hydroxylamine is a bidentate nucleophile, capable of reacting through either the nitrogen or the oxygen atom. Furthermore, the resulting N-substituted hydroxylamine is itself nucleophilic and can react with additional electrophile, leading to over-alkylation. libretexts.org

To overcome these issues, protected hydroxylamine derivatives are often used. For example, N-hydroxyphthalimide can be alkylated, followed by the removal of the phthalimide (B116566) group with hydrazine to yield the desired O-alkylated hydroxylamine. A similar strategy can be envisioned for N-alkylation. An alternative involves using N,O-protected hydroxylamines, such as N-Boc-O-benzylhydroxylamine, where the protecting groups can be selectively removed later in the synthetic sequence. organic-chemistry.org

A representative reaction is shown below:

3-MeO-C₆H₄CH₂-X + NH₂OH → 3-MeO-C₆H₄CH₂-NHOH + HX (Where X = Cl, Br, I, or other leaving group)

The reaction conditions must be carefully controlled, often using a base to neutralize the acid byproduct, to optimize the yield of the desired monosubstituted product. libretexts.org

General Approaches for N-Substituted Hydroxylamine Synthesis

Beyond the direct synthesis of this compound, several general methodologies are employed to create a diverse range of N-substituted hydroxylamine analogues, which are valuable in various fields of chemical research.

A highly efficient, one-pot method has been developed for the synthesis of N-substituted amidoximes, which are structurally related to hydroxylamines. nih.govrsc.orgnih.gov This approach avoids the isolation of intermediates, making it a step- and atom-economical process. The synthesis starts from a carboxylic acid, which is activated in situ. rsc.org

The general procedure involves the following steps:

Activation of a carboxylic acid using a dehydrating agent, such as a triphenylphosphine-iodine (Ph₃P-I₂) system. nih.gov

Sequential addition of a primary or secondary amine, followed by hydroxylamine hydrochloride. nih.govrsc.org

This method allows for the formation of an intermediate amide, which then undergoes a dehydrative condensation with hydroxylamine to yield the N-substituted amidoxime. rsc.org The process is conducted under mild conditions and typically has short reaction times. nih.govrsc.org

Table 1: One-Pot Synthesis of N-Substituted Amidoximes

| Carboxylic Acid Precursor | Amine | Product (N-Substituted Amidoxime) | Yield | Reference |

| Benzoic Acid | Aniline | N'-Hydroxy-N-phenylbenzimidamide | Moderate-Good | rsc.org |

| Acetic Acid | Benzylamine | N'-Hydroxy-N-benzylacetimidamide | Moderate-Good | nih.gov |

| Various R¹-COOH | Various R²-NH₂ | R¹(C=NOH)NHR² | Moderate-Good | researchgate.net |

This table represents the general applicability of the one-pot synthesis method for various starting materials.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org Originally developed for coupling amines with aryl halides, its scope has expanded significantly. This methodology can be adapted for the N-alkylation and N-arylation of hydroxylamine derivatives. wikipedia.org

For the synthesis of analogues like N-alkyl-O-(4-methoxybenzyl)hydroxylamines, the reaction would involve coupling an O-(4-methoxybenzyl)hydroxylamine with an alkyl or aryl halide (or triflate). The catalytic cycle generally involves the oxidative addition of the aryl/alkyl halide to a Pd(0) complex, followed by coordination of the hydroxylamine derivative, deprotonation, and finally, reductive elimination to yield the N-substituted product and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand for the palladium catalyst is critical for the success of the reaction. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those based on biaryl scaffolds, are commonly employed to facilitate the catalytic cycle. researchgate.net

Catalytic System Components:

Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

Ligand: BippyPhos, BINAP, or other specialized phosphine ligands. organic-chemistry.orgwikipedia.org

Base: A non-nucleophilic base like Cs₂CO₃ or NaOt-Bu is required.

Solvent: Anhydrous aprotic solvents like toluene (B28343) or dioxane are typically used.

This method provides a versatile route to a wide range of N-substituted hydroxylamines with excellent functional group tolerance. libretexts.orgresearchgate.net

Another important strategy for synthesizing N-substituted hydroxylamines is the reduction of oximes. nih.gov Oximes are readily prepared by the condensation of aldehydes or ketones with hydroxylamine. wikipedia.orgncert.nic.in For the synthesis of this compound, the precursor would be 3-methoxybenzaldehyde (B106831) oxime.

The key challenge in this method is the selective reduction of the carbon-nitrogen double bond (C=N) of the oxime without cleaving the weak nitrogen-oxygen (N-O) single bond, which would lead to the formation of a primary amine as a side product. nih.gov

Methods for Selective Oxime Reduction:

Catalytic Hydrogenation: Heterogeneous catalysts, such as platinum or palladium on carbon (Pt/C, Pd/C), can be used with molecular hydrogen. mdpi.com The reaction conditions, particularly the choice of catalyst and the presence of acidic or basic additives, are crucial for controlling the selectivity towards the hydroxylamine. nih.gov For instance, platinum-based catalysts in the presence of a strong Brønsted acid have shown success. nih.gov

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce oximes to primary amines, milder or more specialized hydride reagents can provide the desired hydroxylamine. wikipedia.org

Nickel Catalysis: Earth-abundant nickel catalysts have been developed for the asymmetric reduction of oximes under hydrogen pressure, yielding N,O-disubstituted hydroxylamines with high efficiency. nih.gov

This two-step sequence of oxime formation followed by selective reduction provides a reliable pathway to N-monosubstituted hydroxylamines from readily available aldehydes. mdpi.com

Orthogonal Protecting Group Chemistry in Hydroxylamine Synthesis

The synthesis of complex molecules bearing multiple reactive functional groups necessitates a sophisticated approach to selectively shield and expose these groups as required during a synthetic sequence. Orthogonal protecting group chemistry provides this strategic advantage by employing a set of protecting groups that can be removed under distinct, non-interfering conditions. bham.ac.ukthieme-connect.de This strategy is paramount in the synthesis of substituted hydroxylamines, where the nucleophilic nitrogen and oxygen atoms require temporary masking to prevent unwanted side reactions. An ideal protection strategy involves high-yielding protection and deprotection steps, and the protecting group must remain stable throughout various intermediate reactions. bham.ac.ukorganic-chemistry.org The ability to deprotect one functional group while others remain intact is the core of orthogonality, enabling chemists to control the reaction sequence with high precision. organic-chemistry.orgnih.gov

Utilization of N-Hydroxyphthalimide and Related Protecting Groups

N-Hydroxyphthalimide (NHPI) is a highly effective and widely used reagent for the protection of the hydroxylamine functionality, effectively serving as a stable, crystalline, and manageable N,N-diprotected form of hydroxylamine. tandfonline.com Its utility lies in its ability to be readily alkylated on the oxygen atom, leading to the formation of N-alkoxyphthalimides. These intermediates are stable precursors to the corresponding O-substituted hydroxylamines. tandfonline.com For the synthesis of this compound, the key intermediate is N-(3-Methoxybenzyloxy)phthalimide.

The formation of N-alkoxyphthalimides is typically achieved through the alkylation of N-hydroxyphthalimide with an appropriate alkyl halide. This reaction is a modification of the Gabriel synthesis. tandfonline.comnih.gov The process generally involves a base to deprotonate the hydroxyl group of NHPI, enhancing its nucleophilicity towards the alkyl halide.

Research Findings on N-Alkoxyphthalimide Synthesis:

Several methods have been developed to synthesize N-alkoxyphthalimides efficiently. A common and effective approach involves the reaction of N-hydroxyphthalimide with an alkyl halide in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). tandfonline.com This method is noted for its fast reaction times, clean reaction profiles, and high yields. tandfonline.com

Another innovative approach is the Phenyliodine diacetate (PIDA)-promoted cross-dehydrogenative coupling reaction between NHPI and aryl ketones, which provides a metal-free method to access diverse N-alkoxyphthalimide derivatives under mild conditions. nih.govnih.gov

The following table summarizes representative findings for the synthesis of various N-alkoxyphthalimides, demonstrating the versatility of N-hydroxyphthalimide as a precursor.

| Alkyl Halide / Substrate | Base / Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propargyl bromide | DBU | DMF | 0.5 | 96 | tandfonline.com |

| Benzyl (B1604629) bromide | DBU | DMF | 0.5 | 98 | tandfonline.com |

| Ethyl bromoacetate | DBU | DMF | 0.5 | 97 | tandfonline.com |

| Acetophenone | PIDA | DCM | 12 | 81 | nih.gov |

| 4'-Methoxyacetophenone | PIDA | DCM | 12 | 85 | nih.gov |

The crucial step that highlights the utility of NHPI in orthogonal protection schemes is the deprotection of the resulting N-alkoxyphthalimide to liberate the desired O-substituted hydroxylamine. The phthaloyl group is exceptionally stable to a wide range of reagents, including many acidic and some basic conditions. However, it can be cleaved selectively under specific conditions, most commonly via hydrazinolysis using hydrazine hydrate. wikipedia.org This selective cleavage allows for the unmasking of the hydroxylamine functionality without disturbing other protecting groups in the molecule, such as acid-labile Boc groups or base-labile ester groups, thus fulfilling the criteria for an orthogonal protecting group strategy. thieme-connect.de

Elucidation of Chemical Reactivity and Mechanistic Pathways of N Alkylhydroxylamines

Nucleophilic Transformations at the Hydroxylamine (B1172632) Nitrogen

The nitrogen atom in N-(3-Methoxybenzyl)hydroxylamine is a potent nucleophile, readily participating in reactions with electrophilic centers. This nucleophilicity is central to its ability to form new carbon-nitrogen bonds, a cornerstone of its synthetic utility.

N-alkylhydroxylamines, including this compound, undergo condensation reactions with aldehydes and ketones to form oximes. quora.comfiveable.meyoutube.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by elimination of a water molecule. youtube.comncert.nic.in The nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the corresponding oxime. fiveable.me The reaction is typically catalyzed by a weak acid. youtube.com

The general mechanism for oxime formation is analogous to imine formation from primary amines. quora.com However, the oxygen atom on the hydroxylamine nitrogen increases its nucleophilicity compared to a typical primary amine. quora.com

Reaction with Aldehydes: Forms aldoximes.

Reaction with Ketones: Forms ketoximes.

These condensation reactions are fundamental in synthetic organic chemistry, providing a pathway to various nitrogen-containing compounds. fiveable.me

Nitrones are valuable synthetic intermediates, and their formation from N-substituted hydroxylamines is a key transformation. chimia.chresearchgate.net this compound can form nitrones through several pathways.

Intermolecular Condensation: Similar to oxime formation, N-benzylhydroxylamines can be condensed with various aldehydes in an organic solvent, often in the presence of a drying agent like anhydrous magnesium sulfate, to yield N-benzyl nitrones. researchgate.net This method is widely applicable for the synthesis of nitrones derived from aryl, alkyl, and heteroaryl aldehydes. researchgate.net

Intramolecular Cyclization: Alkynylhydroxylamines can undergo cyclization to form cyclic nitrones. rsc.org This process is believed to proceed through a concerted intramolecular ene-like pathway where the N-O-H group adds across the alkyne's triple bond. rsc.org

Oxidation of Secondary Amines: While not a direct reaction of the hydroxylamine, it's relevant to nitrone synthesis. Secondary amines can be oxidized to nitrones using reagents like Oxone in a biphasic medium. organic-chemistry.org This provides an alternative route to nitrones that may be accessible from precursors to this compound.

Oxidative and Reductive Reactivity Profiles

The nitrogen atom in this compound can exist in various oxidation states, making it susceptible to both oxidation and reduction. These transformations are crucial for its role in synthetic and biological chemistry.

The oxidation of N,N-disubstituted hydroxylamines is a primary method for synthesizing nitrones. chimia.chresearchgate.net This transformation can be achieved using a variety of chemical oxidizing agents. Common reagents include:

Hypervalent Iodine Reagents: Reagents like Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) can effectively oxidize hydroxylamines to nitrones. amazonaws.com

Sodium Hypochlorite (NaOCl): An inexpensive and safer alternative to heavy metal oxidants, NaOCl can oxidize both acyclic and cyclic hydroxylamines in moderate to good yields. chimia.ch

N-t-butyl-benzenesulfenamide: This reagent, in the presence of DBU, allows for the oxidation of hydroxylamines to nitrones under mild conditions. arkat-usa.org

The oxidation process is believed to involve the formation of an intermediate that, through intramolecular proton transfer, converts to the nitrone. arkat-usa.org In some cases, oxidation can lead to the formation of nitroxides, particularly in the context of advanced oxidation processes where reactive oxygen and nitrogen species are generated. nih.gov Electrochemical methods also offer a pathway for the oxidation of related compounds, such as the cyclization of N-allylamides, which proceeds through radical intermediates generated at an anode. nih.gov

Table 1: Examples of Chemical Oxidants for Hydroxylamine to Nitrone Conversion

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Dess-Martin periodinane (DMP) | Dichloromethane, room temperature | amazonaws.com |

| Sodium Hypochlorite (NaOCl) | Biphasic (e.g., CH2Cl2/water), 0 °C to room temp | chimia.ch |

| N-t-butyl-benzenesulfenamide/DBU | Toluene (B28343) or other organic solvent | arkat-usa.org |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane, room temperature | researchgate.net |

N-substituted hydroxylamines can be readily reduced to their corresponding primary amines. This transformation is a key step in many synthetic sequences where the hydroxylamine functionality is used as a protected form of the amine.

Common methods for the reduction of hydroxylamines include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Raney Nickel or palladium on carbon (Pd/C). researchgate.net The reduction of oximes, which can be formed from hydroxylamines, is also a viable route to N-monosubstituted hydroxylamines and subsequently to amines. acs.org However, challenges exist in preventing the over-reduction and cleavage of the N-O bond, which would lead to the primary amine directly. nih.gov

Chemical Reducing Agents: A variety of chemical reagents can effect this reduction.

Diborane (B8814927) (B2H6): The reaction of diborane with oximes, followed by hydrolysis, yields N-monosubstituted hydroxylamines. acs.org

Indium Powder: A novel method utilizes indium powder in an aqueous medium for the clean and efficient reduction of hydroxylamines to amines. researchgate.net

Sodium Borohydride (NaBH4): In some systems, NaBH4 is used to reduce nitrones, which are oxidation products of hydroxylamines, to the corresponding hydroxylamine. arkat-usa.org

Zinc (Zn) dust: In acidic media, zinc can be used for the reduction of hydroxylamines. researchgate.net

The choice of reducing agent and conditions is critical to achieve the desired product, whether it be the hydroxylamine from an oxime or the amine from the hydroxylamine. researchgate.netacs.org

Participation in Pericyclic Reactions (e.g., Nitroso Diels–Alder and Ene Chemistry)

N-alkylhydroxylamines are precursors to highly reactive nitroso compounds, which can participate in pericyclic reactions. These reactions are powerful tools for the construction of complex cyclic systems.

The in-situ oxidation of N-substituted hydroxylamines generates transient nitrosocarbonyl or nitrosoarene species. These electrophilic intermediates can be trapped by dienes in a hetero-Diels-Alder reaction to form substituted 1,2-oxazines. nih.govnih.gov This reaction is highly valuable for creating C-N and C-O bonds in a stereocontrolled manner. mdpi.com For instance, the oxidation of N-arylhydroxylamines with an oxidant like m-CPBA in the presence of a chiral phosphoric acid catalyst can lead to a highly stereoselective nitroso Diels-Alder reaction. nih.gov

Similarly, the nitroso species generated from the oxidation of hydroxylamines can participate in ene reactions. This involves the reaction of the nitroso compound with an alkene that has an allylic hydrogen, leading to the formation of an allylic hydroxylamine. thieme-connect.de

These pericyclic reactions showcase the utility of this compound as a precursor to reactive intermediates that can be used to build molecular complexity efficiently. mdpi.comdoaj.org

Investigation of Compound Stability and Degradation Mechanisms under Controlled Conditions

The stability of this compound and related N-alkylhydroxylamines is a critical factor in their synthesis, storage, and application. The degradation of these compounds can proceed through several pathways, influenced by factors such as temperature, pH, and the presence of oxidizing or reducing agents.

Studies on the thermal decomposition of hydroxylamine solutions have shown that they can decompose explosively under certain conditions. nih.gov The decomposition of aqueous solutions of hydroxylamine has been observed at temperatures ranging from 143-198 °C. nih.gov The primary steps in the decomposition of hydroxylamine involve hydrogen abstraction. nih.gov While this data pertains to the parent hydroxylamine, it provides a basis for understanding the potential thermal instability of its alkylated derivatives like this compound.

The degradation of N-alkylhydroxylamines can also be influenced by their molecular structure. For instance, the incorporation of a hydroxylamine moiety can, in some cases, lead to increased stability towards oxidative metabolism in biological systems. nih.gov

Under controlled laboratory conditions, the stability of this compound can be assessed by monitoring its concentration over time in various solvents and at different temperatures. Degradation products can be identified using analytical techniques such as chromatography and spectroscopy. This information is crucial for establishing appropriate handling and storage protocols.

Below is a data table summarizing the reactivity of N-alkylhydroxylamines based on available literature.

| Reaction Type | Reagents/Conditions | Products | Notes |

| Ketoacid-Hydroxylamine (KAHA) Ligation | α-Ketoacids | Amides, Water, Carbon Dioxide | Highly chemoselective; no catalyst required. researchgate.netlookchem.comnih.gov |

| Oxidation | Oxidizing agents (e.g., hydrogen peroxide) | Nitroso or Nitro compounds | --- |

| Reduction | Reducing agents (e.g., lithium aluminum hydride) | Primary amines | --- |

| Nucleophilic Substitution | Nucleophiles | Substituted products | The hydroxylamine group is the leaving group. |

Further research into the specific degradation pathways of this compound under various controlled conditions would provide a more complete understanding of its stability profile. This would involve systematic studies investigating the effects of pH, temperature, light, and the presence of various chemical agents on the compound's integrity.

A second data table can be constructed to outline the factors influencing the stability of hydroxylamines.

| Factor | Effect on Stability | Observations |

| Temperature | Increased temperature generally decreases stability. | Thermal decomposition of hydroxylamine solutions can be explosive and occurs at elevated temperatures. nih.gov |

| pH | Can influence degradation pathways. | --- |

| Oxidizing/Reducing Agents | Can promote degradation through redox reactions. | --- |

| Molecular Structure | Substituents can enhance or decrease stability. | Incorporation of a hydroxylamine moiety has been shown to increase metabolic stability in some contexts. nih.gov |

Advanced Spectroscopic and Structural Characterization of N Alkylhydroxylamines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms. slideshare.net

The structural identity of N-(3-Methoxybenzyl)hydroxylamine is definitively established through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration of the signals provide a complete picture of the molecule's connectivity.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methoxy (B1213986) group protons, and the exchangeable protons of the hydroxylamine (B1172632) moiety. The substitution pattern on the aromatic ring—distinguishing the 3-methoxy isomer from its 2-methoxy and 4-methoxy counterparts—can be determined by the multiplicity and coupling constants of the aromatic protons.

Similarly, the ¹³C NMR spectrum shows a unique set of resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. For instance, the carbon atom bearing the methoxy group exhibits a characteristic downfield shift.

Predicted ¹H NMR Data for this compound This table is based on established chemical shift principles and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.80 - 7.30 | Multiplet | 4H |

| -CH₂-N | ~4.00 | Singlet | 2H |

| -OCH₃ | ~3.80 | Singlet | 3H |

| -NHOH | Broad, variable | Singlet | 2H |

Predicted ¹³C NMR Data for this compound This table is based on established chemical shift principles and data from analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic C-O | ~160 |

| Quaternary Aromatic C-CH₂ | ~140 |

| Aromatic CH | 112 - 130 |

| -CH₂-N | ~55 |

| -OCH₃ | ~55 |

Application of Advanced NMR Techniques for Stereochemical Elucidation

While this compound is an achiral molecule, advanced NMR techniques are crucial for the unambiguous assignment of its ¹H and ¹³C signals and for studying its conformational dynamics. diva-portal.orgnih.gov Two-dimensional (2D) NMR experiments are particularly powerful in this regard. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for example, confirming the connectivity within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in confirming the connection of the benzylic methylene group to the correct position on the aromatic ring and to the hydroxylamine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of atoms, which can be used to determine the preferred conformation of the molecule in solution. diva-portal.org

For more complex N-alkylhydroxylamines that contain chiral centers, these advanced NMR techniques are essential for determining relative stereochemistry.

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. acs.org For this compound (C₈H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value. The ESI-TOF (Electrospray Ionization - Time of Flight) is a common HRMS technique used for this purpose. acs.org The verification of the elemental composition is a critical step in the characterization of a newly synthesized compound. researchgate.net

HRMS Data for N-(3-M ethoxybenzyl)hydroxylamine

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.0863 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Derivatization Product Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.org This technique is invaluable for monitoring the progress of a chemical reaction, such as the synthesis of this compound. By analyzing aliquots of the reaction mixture over time, one can track the consumption of starting materials (e.g., 3-methoxybenzaldehyde) and the formation of the desired product.

Furthermore, LC-MS is extensively used to analyze derivatization products. Hydroxylamines can be challenging to analyze directly via some methods due to their polarity and potential instability. researchgate.net Derivatization with reagents like 1-Fluoro-2,4-dinitrobenzene can create derivatives that are more amenable to LC-MS analysis, often with enhanced sensitivity. researchgate.netnih.gov This approach is particularly useful for the quantification of trace amounts of hydroxylamine compounds in complex matrices.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. An IR spectrum of the related compound N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide shows characteristic peaks for its functional groups. unh.edu

Predicted FTIR Data for this compound This table is based on characteristic infrared absorption frequencies for known functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydroxylamine) | 3200 - 3400 | Broad, Medium |

| N-H Stretch (Hydroxylamine) | 3100 - 3300 | Broad, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂, -OCH₃) | 2850 - 3000 | Medium |

| C=C Aromatic Ring Stretch | 1580 - 1600, 1450 - 1500 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1280 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. For N-alkylhydroxylamines, such as this compound, UV-Vis spectroscopy provides insights into the electronic structure, particularly the transitions involving the aromatic chromophore. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's structure.

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the 3-methoxybenzyl group. The hydroxylamine moiety itself does not possess strong chromophoric character in the near-UV region. The benzene (B151609) ring and its methoxy substituent are the principal absorbers of UV radiation.

In general, substituted benzenes exhibit two main absorption bands originating from π → π* transitions. The more intense band, often referred to as the E-band, typically appears at shorter wavelengths (around 200-230 nm). A second, less intense band, known as the B-band, which arises from a symmetry-forbidden transition in benzene, is observed at longer wavelengths (around 250-280 nm) and often displays fine vibrational structure.

For anisole (B1667542) (methoxybenzene), a compound structurally related to the chromophore in this compound, the primary absorption (E-band) is observed around 220 nm. cdnsciencepub.com A weaker, structured B-band is typically seen around 270 nm. cdnsciencepub.com The presence of the methoxy group, an auxochrome, on the benzene ring influences the position and intensity of these absorption bands compared to unsubstituted benzene. The electron-donating nature of the methoxy group can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.

The electronic spectrum of this compound is expected to be very similar to that of 3-methoxytoluene, as the electronic influence of the hydroxylaminomethyl group (-CH₂NHOH) on the benzene ring's π-system is generally minimal. The primary electronic transitions are the π → π* transitions of the methoxy-substituted benzene ring.

Table 1: Representative UV-Vis Absorption Data for Methoxybenzene Derivatives

| Compound | Solvent | λmax 1 (nm) | εmax 1 (L·mol-1·cm-1) | λmax 2 (nm) | εmax 2 (L·mol-1·cm-1) | Transition Type |

| Anisole | Cyclohexane | ~220 | ~8,000 | ~271, 278 | ~1,850, ~1,450 | π → π |

| 3-Methoxytoluene | Ethanol | ~222 | ~7,500 | ~273, 279 | ~2,000, ~1,800 | π → π |

| This compound (Expected) | Ethanol | ~222-225 | ~7,000-8,000 | ~273-276 | ~1,800-2,200 | π → π* |

Note: The data for this compound are estimated based on values for structurally similar compounds.

Electronic Transitions

The electronic transitions observed in the UV-Vis spectrum of this compound are predominantly π → π* transitions associated with the aromatic ring. rsc.org The lone pairs of electrons on the oxygen atom of the methoxy group can participate in resonance with the benzene ring, which affects the energy levels of the π molecular orbitals. This participation generally raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic shift compared to unsubstituted benzene.

In addition to the π → π* transitions, weaker n → π* transitions may also be possible, involving the non-bonding electrons on the oxygen and nitrogen atoms. However, these are often obscured by the much stronger π → π* absorptions of the aromatic ring. nih.gov

Binding Studies

UV-Vis spectroscopy is also a valuable tool for studying the binding interactions of N-alkylhydroxylamines with other molecules, such as proteins or metal ions. When a molecule like this compound binds to a larger entity, changes in its local chemical environment can lead to shifts in its UV-Vis absorption spectrum.

These spectral shifts can manifest as:

Bathochromic shift (red shift): A shift of the absorption maximum to a longer wavelength.

Hypsochromic shift (blue shift): A shift of the absorption maximum to a shorter wavelength.

Hyperchromic effect: An increase in the molar absorptivity (ε).

Hypochromic effect: A decrease in the molar absorptivity (ε).

By monitoring these changes in the UV-Vis spectrum upon the addition of a binding partner, it is possible to determine binding constants and stoichiometry of the resulting complex. For instance, the interaction of a hydroxylamine derivative with a protein could alter the polarity of the environment around the benzyl (B1604629) chromophore, leading to observable spectral shifts.

Computational and Theoretical Investigations into N 3 Methoxybenzyl Hydroxylamine and Analogous Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are at the forefront of computational chemistry, enabling the accurate prediction of a wide range of molecular properties.

DFT has become the workhorse of computational chemistry for studying the ground-state properties of medium-sized organic molecules like N-(3-Methoxybenzyl)hydroxylamine due to its favorable balance between accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. For such calculations, a functional like B3LYP or PBE0, combined with a basis set such as 6-311G(d,p) or a larger one like def2-TZVP for higher accuracy, would be appropriate. nih.gov

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the dihedral angles defining the orientation of the methoxy (B1213986) group relative to the phenyl ring and the conformation around the C-N and N-O bonds.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. iucr.org A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. nih.govpesquisaonline.net These maps are invaluable for identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are key to understanding intermolecular interactions and reaction mechanisms. For this compound, the oxygen and nitrogen atoms of the hydroxylamine (B1172632) moiety and the oxygen of the methoxy group are expected to be the primary nucleophilic centers.

A hypothetical table of DFT-calculated properties for this compound is presented below.

| Property | Calculated Value |

| Total Energy (Hartree) | -552.789 |

| HOMO Energy (eV) | -6.12 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 5.14 |

| Dipole Moment (Debye) | 2.45 |

This is an interactive data table. You can sort and filter the data.

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves locating and characterizing transition states, which are the energy maxima along the reaction coordinate. ims.ac.jpucsb.edu

For this compound, several reaction pathways could be of interest, such as its oxidation, which is a common reaction for hydroxylamines. nih.gov Theoretical studies on the thermal decomposition of hydroxylamine have shown that bimolecular pathways can be more favorable than unimolecular ones, a factor that would be important to consider for this compound as well. acs.orgscispace.com

To study a reaction pathway, a guess for the transition state structure is often generated using methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST). youtube.com This initial guess is then optimized to locate the true transition state. A key characteristic of a transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. ucsb.edu

Once the transition state is located, the activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. youtube.com This provides a quantitative measure of the reaction rate. By mapping the entire reaction pathway, including any intermediates, a detailed understanding of the reaction mechanism can be achieved.

A hypothetical reaction profile for the oxidation of this compound is depicted in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +8.9 |

| Products | -20.3 |

This is an interactive data table. You can sort and filter the data.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is central to structure-based drug design. For a molecule like this compound, which contains functionalities often found in bioactive molecules, docking studies can suggest potential biological targets and provide insights into the binding mode.

The process begins with obtaining the three-dimensional structures of the ligand (this compound) and the target protein, often from crystallographic data. The ligand's geometry would be optimized using quantum chemical methods as described in section 5.1.1.

Docking software, such as AutoDock or Glide, is then used to explore the possible binding poses of the ligand within the active site of the protein. nih.govnih.gov The software employs a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol. chemrxiv.orgmdpi.com A more negative score indicates a stronger predicted binding affinity.

For this compound, potential protein targets could include enzymes where a hydroxylamine or a methoxybenzyl group can form favorable interactions. For instance, studies on hydroxylamine derivatives have explored their interactions with enzymes like hydroxylamine oxidoreductase. nih.gov The methoxybenzyl moiety is also a common feature in inhibitors of various enzymes. nih.gov

The results of a docking study are analyzed to identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information can be used to rationalize the observed biological activity or to guide the design of more potent analogues.

A hypothetical table of docking results for this compound against a panel of protein targets is shown below.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein A | -7.8 | TYR 84, SER 122, PHE 265 |

| Protein B | -6.5 | LEU 34, VAL 56, ILE 101 |

| Protein C | -8.2 | ASP 98, LYS 154, TRP 210 |

This is an interactive data table. You can sort and filter the data.

Conformational Analysis and Prediction of Stereoisomeric Properties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgyoutube.com For a flexible molecule like this compound, understanding its conformational landscape is crucial as the biological activity and other properties can be dependent on the adopted conformation.

Computational methods can be used to systematically explore the conformational space of the molecule. This is often done by performing a relaxed potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net This allows for the identification of low-energy conformers and the energy barriers between them.

For this compound, the key dihedral angles to investigate would be those around the C-O bond of the methoxy group, the C-C bond connecting the benzyl (B1604629) group to the ring, and the C-N and N-O bonds of the hydroxylamine moiety. The results of such an analysis would reveal the most stable conformations and the degree of flexibility of the molecule.

While this compound itself is not chiral, the principles of conformational analysis are also fundamental to the prediction of stereoisomeric properties in related chiral molecules. youtube.com Computational methods can be used to calculate the relative energies of different stereoisomers and to predict their chiroptical properties, such as optical rotation and circular dichroism spectra, which can be compared with experimental data to determine the absolute configuration.

A hypothetical table showing the relative energies of different conformers of this compound is provided below.

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 180 | 0.0 |

| 2 | 180 | 180 | 0.5 |

| 3 | 0 | 60 | 2.1 |

| 4 | 180 | 60 | 2.8 |

This is an interactive data table. You can sort and filter the data.

Application of Computational Methods for Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds. rsc.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) and spin-spin coupling constants (J) can be calculated using quantum chemical methods. acs.orgnih.govnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The accuracy of predicted NMR spectra has significantly improved in recent years, often approaching experimental accuracy, especially when solvent effects are taken into account. rsc.org

Similarly, the vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. orgchemboulder.com This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data. nih.gov Comparing the predicted IR spectrum with the experimental one can aid in the assignment of vibrational modes to specific functional groups. Ab initio molecular dynamics simulations can also be used to compute IR spectra, which can provide a more realistic representation of the spectrum in the condensed phase. acs.orgacs.org

A hypothetical table of predicted and experimental spectroscopic data for this compound is presented below.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| 1H NMR Chemical Shift (CH2) (ppm) | 4.15 | 4.12 |

| 13C NMR Chemical Shift (CH2) (ppm) | 55.8 | 55.6 |

| IR Stretching Frequency (O-H) (cm-1) | 3450 | 3435 |

| IR Stretching Frequency (C=C) (cm-1) | 1605 | 1602 |

This is an interactive data table. You can sort and filter the data.

Strategic Applications in Advanced Organic Synthesis and Materials Science Research

N-(3-Methoxybenzyl)hydroxylamine as a Specialized Derivatization Reagent

The reactivity of the hydroxylamine (B1172632) group in this compound makes it an excellent candidate for chemical derivatization, a process that modifies a chemical compound to enhance its detection and analysis.

The analysis of saccharides by mass spectrometry (MS) can be challenging due to their high polarity and poor ionization efficiency. Chemical derivatization is a common strategy to overcome these limitations. While direct studies on this compound for saccharide analysis are not prevalent in the reviewed literature, the use of analogous compounds, such as O-(4-Methoxybenzyl)hydroxylamine (4-MOBHA), provides a strong basis for its potential application. acs.org

Derivatization with hydroxylamine reagents targets the aldehyde or ketone group of reducing sugars, forming a stable oxime. This process not only improves the chromatographic separation of saccharides but also significantly enhances their ionization efficiency in MS, leading to lower detection limits. acs.orgresearchgate.net For instance, a study on the derivatization of monosaccharides with 4-MOBHA demonstrated an 83 to 1600-fold increase in detection sensitivity, with limits of quantitation in the femtomole range. acs.org The reaction between a monosaccharide and a methoxybenzyl-substituted hydroxylamine, such as this compound, would proceed as illustrated in the following schematic:

Reaction Scheme: Derivatization of a Monosaccharide with this compound

This derivatization introduces a hydrophobic methoxybenzyl group, which improves retention in reversed-phase liquid chromatography and enhances the molecule's ability to be ionized for MS detection. acs.orgresearchgate.net Furthermore, the development of deuterium-labeled versions of these reagents allows for a paired derivatization strategy, enabling accurate and sensitive quantification of monosaccharides in complex biological samples. acs.org

N-glycans, complex carbohydrates attached to proteins, play crucial roles in various biological processes. nih.gov The synthesis of chemically modified glycan derivatives is essential for studying their structure-function relationships and for developing novel therapeutics. Chemical synthesis offers a powerful approach to construct specific glycan structures, including those with unnatural modifications. nih.gov

While the direct use of this compound in the total synthesis of N-glycans is not explicitly detailed in the provided search results, its properties as a derivatizing agent suggest its utility in the modification of glycans. The hydroxylamine moiety can react with the reducing end of a glycan, introducing the 3-methoxybenzyl group. This modification can serve several purposes in the synthesis of glycan derivatives:

Introduction of a Linker: The 3-methoxybenzyl group can act as a linker for conjugation to other molecules, such as fluorescent tags, biotin, or solid supports for glycan array fabrication.

Modification of Physicochemical Properties: The introduction of the lipophilic benzyl (B1604629) group can alter the solubility and chromatographic behavior of the glycan, facilitating its purification and handling.

Probing Glycan-Binding Proteins: Modified glycans can be used to study the binding specificity of lectins and other glycan-binding proteins.

The synthesis of such derivatives would follow a similar reaction pathway as the derivatization of monosaccharides, forming a stable oxime linkage at the reducing end of the glycan.

Utility as a Versatile Synthetic Intermediate and Reagent in Heterocycle Synthesis

This compound serves as a valuable precursor and reagent in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Isoxazoles and isoxazolones are five-membered heterocyclic compounds that exhibit a wide range of biological activities. nih.govniscpr.res.in The synthesis of these heterocycles often involves the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound or its equivalent. youtube.comorientjchem.orgwpmucdn.com

This compound can serve as the hydroxylamine source in these reactions. For example, the reaction of this compound with a β-ketoester can lead to the formation of N-(3-methoxybenzyl)-substituted isoxazolones. nih.govniscpr.res.in A general synthetic route involves the condensation of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester in a three-component reaction. niscpr.res.inorientjchem.org By substituting hydroxylamine hydrochloride with this compound, the corresponding N-substituted isoxazolone can be synthesized.

Similarly, isoxazoles can be synthesized through the reaction of this compound with 1,3-diketones or chalcones. youtube.comorientjchem.orgwpmucdn.com The reaction typically proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole (B147169) ring. youtube.com The presence of the 3-methoxybenzyl group on the nitrogen atom of the hydroxylamine directs the regioselectivity of the cyclization and becomes a substituent on the resulting isoxazole ring.

Table 1: Examples of Isoxazole and Isoxazolone Synthesis using Hydroxylamine Derivatives

| Precursors | Product Type | General Reaction Conditions |

| Aldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetate | 4-Arylidene-3-methylisoxazol-5(4H)-one | Catalyzed by various reagents in basic media or under green conditions. nih.govniscpr.res.inorientjchem.org |

| 1,3-Dicarbonyl compound, Hydroxylamine | 3,5-Disubstituted isoxazole | Reaction in a suitable solvent, often with heating. youtube.comnih.gov |

| Chalcone (B49325), Hydroxylamine hydrochloride | 3,5-Disubstituted isoxazole | Reflux in a solvent like ethanol, often with a base. orientjchem.orgwpmucdn.comwpmucdn.com |

Hydroxamic acids are a class of organic compounds with the general formula R-C(=O)N(R')OH. They are important in medicinal chemistry due to their ability to chelate metal ions. nih.govresearchgate.net The synthesis of hydroxamic acids often involves the use of hydroxylamine or its derivatives. nih.govresearchgate.netoaepublish.com

This compound can be used as a reagent in the synthesis of N-substituted hydroxamic acid derivatives. The most common method involves the acylation of the hydroxylamine with an activated carboxylic acid derivative, such as an acyl chloride or an ester, in the presence of a coupling agent. nih.gov The 3-methoxybenzyl group serves as a protecting group for the nitrogen atom, which can be retained in the final product or removed under specific conditions.

The use of O-protected hydroxylamines, such as O-(p-Methoxybenzyl)hydroxylamine (PMBONH₂), is well-documented in the synthesis of hydroxamic acids. nih.govresearchgate.net These reagents react with acyl chlorides to form protected hydroxamates, which can then be deprotected to yield the final hydroxamic acid. nih.gov this compound can react in a similar manner, leading to the formation of N-(3-methoxybenzyl)hydroxamic acids.

Protecting groups are essential tools in organic synthesis, allowing for the selective reaction of one functional group in the presence of others. organic-chemistry.orgwikipedia.org Carbonyl groups (aldehydes and ketones) are often protected as acetals or ketals to prevent their reaction with nucleophiles or reducing agents. libretexts.org

By analogy with the formation of oximes from hydroxylamines and carbonyl compounds, this compound can be used to protect carbonyl functionalities. The reaction of an aldehyde or ketone with this compound forms a stable N-(3-methoxybenzyl)oxime ether. This transformation effectively masks the reactivity of the carbonyl group.

The stability of the oxime ether protecting group can be tuned by the substituent on the hydroxylamine. The 3-methoxybenzyl group can be cleaved under specific conditions, such as catalytic hydrogenation or oxidative cleavage, to regenerate the original carbonyl group. libretexts.org This strategy allows for the selective deprotection of the carbonyl group while other protecting groups in the molecule remain intact, a concept known as orthogonal protection. wikipedia.org

Table 2: Common Protecting Groups for Carbonyls and their Analogy to N-(3-Methoxybenzyl)oxime Ether

| Protecting Group | Formation | Deprotection Conditions |

| Acetals/Ketals | Reaction with an alcohol in the presence of an acid catalyst. libretexts.org | Acidic hydrolysis. libretexts.org |

| Dithianes | Reaction with a dithiol in the presence of a Lewis acid. libretexts.org | Treatment with metal salts or oxidizing agents. libretexts.org |

| N-(3-Methoxybenzyl)oxime Ether | Reaction with this compound. | Catalytic hydrogenation, oxidative cleavage. |

Design and Synthesis of Novel Chemical Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy employed in drug discovery and chemical biology to generate libraries of structurally diverse small molecules. This compound and its derivatives have emerged as valuable tools in DOS due to their ability to participate in a wide array of chemical transformations, leading to the construction of novel and complex molecular scaffolds.

One of the key attributes of hydroxylamine derivatives in synthesis is their capacity to act as precursors to nitrogen-centered radicals, particularly in the context of visible-light photochemistry. nih.gov This reactivity allows for the development of innovative carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of nitrogen-containing molecules. The methoxybenzyl group, in this case at the meta position, can influence the electronic properties and reactivity of the hydroxylamine, offering a handle for fine-tuning reaction outcomes.

Research into related compounds, such as N-(4-methoxybenzyl)hydroxylamine, has highlighted the importance of the methoxybenzyl group as a protective strategy in multi-step syntheses. This protective role allows for selective reactions at other sites of a molecule, with the methoxybenzyl group being cleaved under specific conditions to reveal the hydroxylamine functionality for further elaboration. This principle is directly applicable to the 3-methoxy isomer, enabling the design of synthetic routes that build molecular complexity in a controlled manner.

The application of hydroxylamine derivatives extends to the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For instance, derivatives of hydroxylamine can be used to construct isoxazoline (B3343090) rings, a common motif in bioactive molecules. acs.org The versatility of this compound as a synthon allows for its incorporation into various molecular frameworks, leading to the generation of diverse chemical libraries for screening and lead optimization.

A notable application is in the synthesis of N,N,O-trisubstituted hydroxylamines, a class of compounds that has been historically underrepresented in chemical collections. researchgate.net Methods have been developed for the diversity-oriented synthesis of these compounds from alcohols and amines, showcasing the potential for creating a wide range of structures from simple starting materials. researchgate.net These synthetic strategies often involve the reduction of oxime ethers, a reaction that requires careful control to achieve selectivity. nih.gov

The following table summarizes key reactions where hydroxylamine derivatives, including this compound, are utilized in the design of novel chemical scaffolds:

| Reaction Type | Role of Hydroxylamine Derivative | Resulting Scaffold/Functionality | Significance in DOS |

| Visible-Light Photoredox Catalysis | Nitrogen-Radical Precursor | Nitrogen-containing molecules | Access to novel chemical space through C-N bond formation. nih.gov |

| Reductive Amination | Amine Source | Secondary and tertiary amines, amides | Fundamental transformation for building complex amines from aldehydes and ketones. unh.educhegg.com |

| Cycloaddition Reactions | Dipole Precursor | Isoxazolines and other heterocycles | Rapid construction of complex ring systems from simple precursors. acs.org |

| N-O Bond Formation | Building Block | N,N,O-Trisubstituted hydroxylamines | Generation of under-represented molecular scaffolds for screening libraries. researchgate.net |

Exploration in Dye Chemistry and Materials Science (Contextual for Hydroxylamine Derivatives)

While direct research on this compound in dye chemistry is not extensively documented, the broader class of hydroxylamine derivatives has shown potential in this and related materials science fields. Amines and their derivatives are foundational in the synthesis of many classes of dyes and functional organic materials. alkylamines.com

The reactivity of the hydroxylamine group, which can be oxidized to nitroso or nitro compounds or reduced to amines, provides a versatile platform for chemical modification. This tunable reactivity is a desirable characteristic in the design of functional dyes, where properties such as color, fluorescence, and environmental sensitivity can be modulated through chemical structure.

In materials science, hydroxylamine derivatives are being explored for their potential in creating novel polymers and functional materials. For example, the ability of hydroxylamines to act as radical scavengers has implications for material stability and performance. acs.org This property is particularly relevant in applications where materials are exposed to oxidative stress.

Furthermore, the incorporation of hydroxylamine moieties into polymer backbones or as pendant groups can introduce specific functionalities. These functionalities can be used for cross-linking, surface modification, or as responsive elements that change their properties in response to external stimuli. The 3-methoxybenzyl group in this compound can also play a role in influencing the solid-state packing and morphology of materials derived from it, which in turn affects their bulk properties.

The potential applications of hydroxylamine derivatives in these fields are summarized below:

| Field | Potential Application of Hydroxylamine Derivatives | Relevant Properties |

| Dye Chemistry | Synthesis of novel dye molecules | Tunable electronic properties through oxidation/reduction of the hydroxylamine group. |

| Materials Science | Development of functional polymers and materials | Radical scavenging capabilities, potential for cross-linking and surface modification. acs.org |

| Electronics | Component in organic electronic materials | Amine derivatives are used in the synthesis of materials for various electronic applications. alkylamines.com |

Molecular Biological Activity and Biochemical Mechanisms Non Clinical Focus

Enzyme Modulation and Mechanistic Insights into Target Interactions

N-(3-Methoxybenzyl)hydroxylamine and its structural relatives have been investigated for their ability to modulate the activity of several key enzymes. The core of their inhibitory action often lies in the strategic mimicry of transition states or direct interaction with active site components.

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in tryptophan catabolism. The mechanism of IDO1 is believed to involve a heme-iron bound alkylperoxy intermediate. O-benzylhydroxylamine has been identified as a potent, sub-micromolar inhibitor of IDO1, acting as a stable structural mimic of this alkylperoxy species.

However, structure-activity relationship (SAR) studies on derivatives of O-benzylhydroxylamine have shown that the position of substituents on the benzyl (B1604629) ring is critical for inhibitory potency. Specifically, the introduction of a methoxy (B1213986) group at the meta-position, as in this compound, has been found to be deleterious to the compound's ability to inhibit IDO1. In contrast, halogen substitutions at the meta-position have been shown to enhance inhibitory activity. This suggests that while the O-benzylhydroxylamine scaffold is a promising starting point for IDO1 inhibitors, specific electronic and steric factors introduced by substituents significantly influence the interaction with the enzyme's active site.

Table 1: IDO1 Inhibition by O-Benzylhydroxylamine Derivatives

| Compound | Substitution | IDO1 IC₅₀ (µM) |

| O-benzylhydroxylamine | Unsubstituted | < 1 |

| O-(3-methoxybenzyl)hydroxylamine | 3-methoxy | Deleterious effect reported, specific IC₅₀ not available |

| O-(3-chlorobenzyl)hydroxylamine | 3-chloro | Improved potency reported |

| O-(3-bromobenzyl)hydroxylamine | 3-bromo | Improved potency reported |

Data for substituted compounds are based on qualitative reports from SAR studies; specific IC₅₀ values are not always available.

The inhibitory potential of this compound and its analogues extends beyond IDO1 to other enzyme families, although direct evidence for the 3-methoxy isomer is often limited.

Lipoxygenases: These iron-containing enzymes are involved in the biosynthesis of inflammatory mediators. A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has demonstrated potent and selective inhibition of 12-lipoxygenase (12-LOX) researchgate.net. This indicates that the 3-methoxybenzyl moiety can be a component of effective lipoxygenase inhibitors, although the specific activity of this compound itself has not been reported.

Histone Deacetylases (HDACs): HDACs are key regulators of gene expression, and their inhibitors are explored as anticancer agents. While direct data for this compound is not available, N-Benzylhydroxylamine hydrochloride is a known intermediate in the synthesis of hydroxamic acid-based HDAC inhibitors like Vorinostat drugbank.com. Furthermore, the related compound O-(2,4-Dimethoxybenzyl)hydroxylamine has been investigated as an inhibitor of histone deacetylases. Hydroxamic acid derivatives, which can be formed from hydroxylamines, are known to chelate the zinc ion in the active site of HDACs, leading to their inhibition mdpi.com.

Hepatitis B Virus (HBV) RNase H: The ribonuclease H (RNase H) activity of the HBV polymerase is essential for viral replication, making it a therapeutic target nih.gov. Inhibitors of HBV RNase H often function by chelating the two magnesium ions in the enzyme's active site. While there is no direct evidence of this compound inhibiting HBV RNase H, various N-hydroxy-containing scaffolds, such as N-hydroxypyridinediones, are known to be effective inhibitors nih.gov. The hydroxylamine (B1172632) moiety present in this compound suggests a potential, though unexplored, for interaction with such metal-dependent enzymes.

Investigation of Antimicrobial Properties and Underlying Cellular Mechanisms

Hydroxylamine derivatives have been explored for their antimicrobial potential. While specific data for this compound is scarce, studies on its isomer, N-(4-Methoxybenzyl)hydroxylamine, provide insights into the potential antimicrobial profile. N-(4-Methoxybenzyl)hydroxylamine has shown selective antibacterial activity against Gram-positive bacteria. The proposed mechanism of action for such compounds involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The hydroxylamine group can form covalent bonds with enzymatic targets, while the methoxybenzyl group can enhance the compound's ability to cross cellular membranes.

Other research on methoxy-substituted benzyl derivatives has also pointed to antimicrobial effects. For instance, certain chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) have exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria. Similarly, aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have shown antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The underlying mechanism for the antimicrobial action of some related compounds is thought to be their ability to interfere with microbial DNA.

Characterization of Antioxidant Activities and Associated Redox Mechanisms

The antioxidant properties of phenolic and hydroxylamine-containing compounds are well-documented. This compound possesses structural features that suggest a capacity for antioxidant activity. The hydroxylamine group can act as a radical scavenger by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). Additionally, methoxyphenol compounds are known for their antioxidant effects.

Advanced Structure-Activity Relationship (SAR) Studies for Molecular Recognition

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, the most detailed SAR insights come from studies of its parent compound, O-benzylhydroxylamine, as an IDO1 inhibitor.

These studies have revealed that the nature and position of the substituent on the benzyl ring are critical determinants of inhibitory potency. The key findings include:

Detrimental Effect of Meta-Methoxy Group: The presence of a methoxy group at the meta-position of the benzyl ring, as in this compound, is reported to be unfavorable for IDO1 inhibition.

Favorable Halogen Substitution: In contrast, the substitution of a halogen atom (e.g., chlorine, bromine) at the meta-position significantly enhances the inhibitory activity against IDO1.

Importance of the Hydroxylamine Moiety: The hydroxylamine group is essential for the inhibitory mechanism, as it is believed to mimic the alkylperoxy intermediate in the IDO1 catalytic cycle.

These findings highlight the specific steric and electronic requirements for effective binding to the IDO1 active site. The unfavorable effect of the meta-methoxy group could be due to steric hindrance or unfavorable electronic interactions within the enzyme's binding pocket.

Table 2: General SAR Trends for O-Benzylhydroxylamine Derivatives as IDO1 Inhibitors

| Position of Substitution | Favorable Substituents | Unfavorable Substituents |

| Meta (3-position) | Halogens (Cl, Br) | Methoxy (as in this compound) |

| Ortho (2-position) | Halogens | Hydroxyl, Methoxy |

| Para (4-position) | Halogens | Hydroxyl, Methoxy |

Q & A

What experimental approaches are recommended to investigate the enzymatic metabolism of N-(3-Methoxybenzyl)hydroxylamine in hepatic microsomes?

Methodological Answer:

To study enzymatic metabolism, incubate this compound with hepatic microsomes (rat or rabbit) under pH 7.4 conditions, using NADPH as a cofactor. Monitor metabolites via HPLC with UV detection, focusing on retention times for intermediates like o-aminophenol or nitroso derivatives. For enzyme specificity, pre-treat animal models with CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B, ethanol for CYP2E1) and compare metabolite profiles. Include controls without NADPH or enzymes to rule out non-enzymatic reactions. Note that CYP1A enzymes are likely key in reductive pathways, while CYP2E1 may favor oxidative conversions, as observed in structurally similar compounds .

How can researchers differentiate between enzymatic and non-enzymatic degradation pathways of this compound?

Methodological Answer:

Conduct parallel incubations:

- Group 1: Microsomes + NADPH (full enzymatic system).

- Group 2: Microsomes without NADPH (non-enzymatic baseline).

- Group 3: Buffer-only control at pH 4.5 and 7.4 to assess pH-dependent degradation.

Analyze samples using HPLC-MS to quantify parent compound decay and metabolite formation. Enzymatic activity is confirmed if metabolite levels (e.g., o-anisidine analogs) are significantly higher in Group 1 compared to Groups 2–3. For N-(2-methoxyphenyl) analogs, enzymatic reduction dominated at pH 7.4, while acidic conditions induced spontaneous degradation .

What analytical techniques are optimal for characterizing this compound-derived DNA adducts in carcinogenicity studies?

Methodological Answer:

Use P-postlabeling or LC-MS/MS to detect DNA adducts. Expose target organs (e.g., liver or bladder epithelium) to this compound metabolites (e.g., nitroso intermediates) in vitro or in vivo. For LC-MS/MS, employ collision-induced dissociation (CID) to fragment adducts and compare with synthetic standards. Ensure proper negative controls (e.g., untreated DNA) to distinguish artifacts. Prior studies on N-(2-methoxyphenyl)hydroxylamine demonstrated that nitroso derivatives are critical genotoxic agents, suggesting similar methodologies apply .

How do researchers address discrepancies in metabolite profiles across species (e.g., rat vs. rabbit microsomes)?

Methodological Answer:

Perform interspecies comparisons using hepatic microsomes from rats, rabbits, and humans. Quantify key metabolites (e.g., o-anisidine analogs, o-aminophenol) via stable isotope dilution assays. For N-(2-methoxyphenyl)hydroxylamine, rabbit microsomes produced higher levels of M1 and o-aminophenol than rats, attributed to species-specific CYP1A/2E1 ratios. Use chemical inhibitors (e.g., α-naphthoflavone for CYP1A) to validate enzyme contributions. Adjust experimental models (e.g., humanized CYP transgenic mice) for translational relevance .

What precautions are necessary when using hydroxylamine-based reagents in extraction protocols to avoid artifactual molecule formation?

Methodological Answer:

Hydroxylamine and dithionite can react with carbonyl-containing organic matter to form N- or S-containing artifacts. To minimize this:

- Avoid prolonged exposure to hydroxylamine at acidic pH.

- Use cold (4°C) extraction buffers and immediate quenching (e.g., flash-freezing).

- Validate results with alternative extraction methods (e.g., sequential NaOH-pyrophosphate extraction). For OM-iron complexes, artifacts accounted for 20–30% of detected molecules in prior studies .

What synthetic strategies are effective for preparing this compound derivatives with high purity?

Methodological Answer:

Start with 3-methoxybenzylamine (CAS 5071-96-5) and protect the amine with a benzyloxy group via Schiff base formation. Reduce the intermediate with hydrogenation (Pd/C) or sodium cyanoborohydride. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by H NMR and HPLC (>98%). For analogs like N-(3-Methoxybenzyl)-3,11-azatricyclo derivatives, single-crystal X-ray diffraction ensures structural accuracy .

How can researchers evaluate the redox cycling potential of this compound in vitro?

Methodological Answer:

Monitor superoxide radical () production using cytochrome c reduction assays or fluorescent probes (e.g., dihydroethidium). Incubate the compound with NADPH-fortified microsomes and measure time-dependent generation. Compare to positive controls (e.g., menadione). For N-(2-methoxyphenyl) analogs, redox cycling led to sustained ROS production, implicating nitroso intermediates as redox-active species .

What computational tools are recommended to predict CYP-mediated metabolism of this compound?

Methodological Answer:

Use docking software (e.g., AutoDock Vina) to model interactions between this compound and CYP isoforms (1A2, 2E1). Validate predictions with molecular dynamics simulations (GROMACS) and compare to experimental metabolite data. For N-(2-methoxyphenyl) derivatives, CYP1A2 showed higher binding affinity for reductive pathways than CYP2E1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.